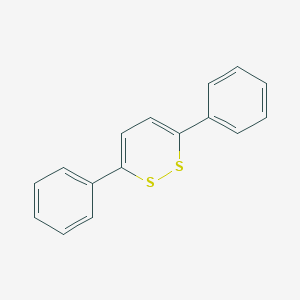

3,6-Diphenyl-1,2-dithiin

描述

Overview of Six-Membered Sulfur-Containing Heterocycles

Six-membered rings containing one or more sulfur atoms are a diverse class of heterocyclic compounds with wide-ranging applications. inchem.orgnih.govnih.gov These structures can be aromatic, partially saturated, or fully saturated, and the presence of the sulfur atom imparts unique electronic and conformational properties. Examples include thiopyrans, dithianes, and thiazines, each with its own characteristic chemistry. inchem.orgbritannica.com The 1,2-dithiin (B8634647) ring system is a non-planar heterocyclic compound characterized by a disulfide linkage within a six-membered ring, leading to pronounced bond fixation. researchgate.net

Historical Development and Significance of the 1,2-Dithiin System

The study of 1,2-dithiins has evolved from early synthetic explorations to detailed investigations of their structure, reactivity, and potential applications. The first synthesis of 1,2-dithiin and its 3,6-disubstituted derivatives marked a significant milestone in the field. google.comacs.org The inherent strain and unique electronic nature of the disulfide bond within the six-membered ring have made 1,2-dithiins intriguing targets for both theoretical and experimental chemists. researchgate.netresearchgate.net Their significance extends to medicinal chemistry, with some derivatives exhibiting antifungal and antibiotic properties. nih.govthieme-connect.de For instance, thiarubrine A, a naturally occurring 1,2-dithiin, has shown potent fungicidal activity. thieme-connect.de

Research Trajectories Specific to 3,6-Diphenyl-1,2-dithiin

Research on this compound has been a focal point within the broader study of 1,2-dithiins. Investigations have spanned its synthesis, structural elucidation, and a variety of chemical transformations. nih.govacs.org Spectroelectrochemical and computational studies have been instrumental in understanding the molecular and electronic structure of both the neutral molecule and its radical cation. nih.govacs.orgresearchgate.net The presence of the phenyl groups at the 3 and 6 positions significantly influences the compound's stability and reactivity, making it a valuable model for studying the fundamental properties of the 1,2-dithiin ring system.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

16212-85-4 |

|---|---|

分子式 |

C16H12S2 |

分子量 |

268.4 g/mol |

IUPAC 名称 |

3,6-diphenyldithiine |

InChI |

InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |

InChI 键 |

TWFJKRAZUIJOSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |

其他CAS编号 |

16212-85-4 |

同义词 |

3,6-diphenyldithiine |

产品来源 |

United States |

Synthetic Methodologies for 3,6 Diphenyl 1,2 Dithiin and Its Structural Analogues

Established Synthetic Pathways for 1,2-Dithiins

The synthesis of the 1,2-dithiin (B8634647) ring system can be achieved through several established pathways, each starting from different precursors and employing distinct reagents to facilitate the ring formation.

Ring-Closure Reactions from Dithiol Precursors

A primary method for synthesizing 1,2-dithiins involves the oxidative cyclization of appropriate dithiol precursors. The formation of the disulfide bond is the key step in creating the heterocyclic ring.

One common approach starts with bi(het)aryl-2,2'-dithiols, which undergo oxidative ring closure to yield the corresponding annulated 1,2-dithiins. thieme-connect.de The necessary dithiol intermediates can be prepared through various means, such as the reduction of biaryl-2,2'-disulfonyl chlorides or via the Newman-Kwart rearrangement of O,O-biaryl bis(thiocarbamates) followed by hydrolysis. thieme-connect.de In some instances, the dithiol is not isolated but is directly converted to the 1,2-dithiin. thieme-connect.de

Another strategy involves the reductive debenzylation of precursors like 1,1′-[buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzenes. thieme-connect.de This process generates a 1,4-dithiol intermediate, which subsequently undergoes air oxidation in an alkaline solution to form the desired 1,2-dithiin. thieme-connect.de For instance, treating biphenyl-2,2'-dithiol with sulfur monochloride results in the formation of dibenzo[c,e] researchgate.netacs.orgdithiin. thieme-connect.de

The synthesis of the parent 1,2-dithiin can be achieved from buta-1,3-diyne. The process involves creating thiol-protected 1,4-bis(alkylsulfanyl)buta-1,3-dienes, followed by deprotection and oxidative ring closure. thieme-connect.de A specific example involves the reaction of sodium benzyl (B1604629) sulfide (B99878) with buta-1,3-diyne-1,4-diylbis(trimethylsilane), followed by cleavage and oxidation to yield 1,2-dithiin. thieme-connect.de

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| Bi(het)aryl-2,2'-dithiols | Oxidation | Annulated 1,2-dithiins | thieme-connect.de |

| Biaryl-2,2'-disulfonyl chlorides | Reduction, then oxidation | Annulated 1,2-dithiins | thieme-connect.de |

| O,O-Biaryl bis(thiocarbamates) | Newman-Kwart rearrangement, hydrolysis, oxidation | Annulated 1,2-dithiins | thieme-connect.de |

| 1,1′-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzenes | Reductive debenzylation, air oxidation | Substituted 1,2-dithiins | thieme-connect.de |

| Biphenyl-2,2'-dithiol | Sulfur monochloride | Dibenzo[c,e] researchgate.netacs.orgdithiin | thieme-connect.de |

Cyclization Strategies Involving Organometallic Reagents (e.g., Titanacyclopentadienes)

Organometallic reagents provide a versatile route to substituted 1,2-dithiins. Titanacyclopentadienes, which can be formed from acetylenes, are key intermediates in this approach. britannica.com

The reaction of titanacyclopentadienes with sulfur monochloride (S₂Cl₂) directly affords substituted 1,2-dithiins. researchgate.netacs.orgbritannica.comhs-fulda.deresearchgate.net This method is a direct and efficient way to construct the dithiin ring with various substituents, depending on the starting acetylene (B1199291) used to form the titanacycle.

Alternatively, titanacyclopentadienes can react with thiocyanogen (B1223195) ((SCN)₂) or selenocyanogen (B1243902) ((SeCN)₂) to form bis(thiocyanate) or bis(selenocyanate) intermediates, which then cyclize to give substituted 1,2-dithiins or 1,2-diselenins, respectively. researchgate.netacs.orghs-fulda.de

| Organometallic Reagent | Co-reagent | Product | Reference |

| Titanacyclopentadiene | S₂Cl₂ | Substituted 1,2-dithiin | researchgate.netacs.orgbritannica.comhs-fulda.deresearchgate.net |

| Titanacyclopentadiene | (SCN)₂ | Substituted 1,2-dithiin | researchgate.netacs.orghs-fulda.de |

Reactions Utilizing Sulfur Halides (e.g., S₂Cl₂)

Disulfur (B1233692) dichloride (S₂Cl₂), also known as sulfur monochloride, is a crucial reagent in several synthetic methodologies for 1,2-dithiins. Its role is typically to introduce the two sulfur atoms required for the disulfide linkage.

As mentioned previously, S₂Cl₂ reacts directly with titanacyclopentadienes to yield 1,2-dithiins. researchgate.netacs.orgbritannica.comhs-fulda.deresearchgate.net This reaction is a prominent example of the utility of sulfur halides in heterocyclic synthesis.

Furthermore, S₂Cl₂ can be used for the electrophilic thiolation and ring closure of reactive biaryl compounds. thieme-connect.de However, this reaction is generally successful only with donor-substituted biaryls, as the electrophilicity of S₂Cl₂ is insufficient for unactivated systems like biphenyl. thieme-connect.de Another application involves the reaction of carbanionic species with S₂Cl₂. For example, the double lithiation of a carboranyl indole (B1671886) derivative, followed by quenching with disulfur dichloride, leads to the formation of a 1,2-dithiin. beilstein-journals.org

Oxidative Cyclization via Beta-Elimination Mechanisms

A novel and versatile synthesis of 1,2-dithiins employs a strategy based on beta-elimination. nih.gov This method utilizes beta-mercaptopropionitrile as the thiophile. The key steps involve the formation of a precursor that, upon a beta-elimination reaction, generates a dithiolate intermediate in situ. Subsequent oxidation of this intermediate leads to the formation of the 1,2-dithiin ring. nih.gov This pathway has been reported to be amenable to large-scale synthesis. nih.gov

Synthesis of Specific 3,6-Diphenyl-1,2-dithiin Derivatives

The synthesis of this compound and its analogues often adapts the general methods for 1,2-dithiin formation, starting with appropriately substituted precursors.

Preparation of Substituted Phenyl Analogues

The synthesis of this compound derivatives with substituents on the phenyl rings has been explored to study the electronic properties and reactivity of the dithiin system.

One example is the synthesis of 3,6-bis(p-dimethylaminophenyl)-1,2-dithiin. acs.org Another study focused on the preparation of 3,6-bis(perfluoroalkyl)-1,2-dithiins, specifically with trifluoromethyl and pentafluoroethyl groups. acs.org These compounds were synthesized from (Z,Z)-1,4-bis(tert-butylthio)-1,3-butadiene to evaluate the impact of strong electron-withdrawing groups on the properties of the 1,2-dithiin ring. acs.org The one-electron oxidation of this compound with AlCl₃ has been shown to produce the corresponding radical cation. researchgate.netacs.org

| Compound | Starting Material | Key Features | Reference |

| 3,6-Bis(p-dimethylaminophenyl)-1,2-dithiin | Not specified in abstract | Study of photoinduced behavior | acs.org |

| 3,6-Bis(trifluoromethyl)-1,2-dithiin | (Z,Z)-1,4-Bis(tert-butylthio)-1,3-butadiene | Evaluation of electron-withdrawing group effects | acs.org |

| 3,6-Bis(pentafluoroethyl)-1,2-dithiin | (Z,Z)-1,4-Bis(tert-butylthio)-1,3-butadiene | Evaluation of electron-withdrawing group effects | acs.org |

| This compound radical cation | This compound | One-electron oxidation with AlCl₃ | researchgate.netacs.org |

Synthesis of 3,6-Dihydro-1,2-dithiin Frameworks

The 3,6-dihydro-1,2-dithiin framework represents a partially saturated analogue of the 1,2-dithiin ring system. A notable and efficient method for the synthesis of these frameworks involves the catalytic transformation of vinylthiiranes. acs.org The use of a tungsten carbonyl complex, specifically W(CO)₅(NCMe), has been shown to effectively convert vinylthiirane and its methyl-substituted derivatives into the corresponding 3,6-dihydro-1,2-dithiin compounds. acs.org This reaction is catalytic and proceeds with a high turnover rate at room temperature. acs.org For instance, the reaction of vinylthiirane with a catalytic amount of W(CO)₅(NCMe) yields 3,6-dihydro-1,2-dithiin. acs.org The process involves the transfer of a sulfur atom from one molecule of vinylthiirane to another, which then cyclizes to form the dihydrodithiin ring, with the concurrent formation of a butadiene molecule. acs.org

This catalytic approach has been successfully applied to produce a range of mono- and disubstituted 3,6-dihydro-1,2-dithiins from their corresponding vinylthiirane precursors. researchgate.net The reaction is generally quantitative as determined by ¹H NMR spectroscopy. acs.org

Table 1: Synthesis of 3,6-Dihydro-1,2-dithiin Derivatives from Vinylthiiranes

| Starting Vinylthiirane | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Vinylthiirane | 3,6-Dihydro-1,2-dithiin | W(CO)₅(NCMe) | CD₂Cl₂ | 25 | Quantitative (by ¹H NMR) acs.org |

A four-step synthesis of 4,5-diphenyl-3,6-dihydro-1,2-dithiin has also been reported starting from 2,3-diphenylmaleic anhydride. tandfonline.com Furthermore, the reaction of (E)- or (Z)-1,4-dibromo-2,3-diphenyl-2-butene with sodium polysulfide in DMF has been shown to produce a mixture containing 4,5-diphenyl-3,6-dihydro-1,2-dithiin. tandfonline.com

Strategies for Perfluoroalkyl-Substituted 1,2-Dithiins

The introduction of perfluoroalkyl groups into the 1,2-dithiin ring can significantly alter its electronic properties. The first synthesis of perfluoroalkyl-substituted 1,2-dithiins was achieved for 3,6-bis(trifluoromethyl)- and 3,6-bis(pentafluoroethyl)-1,2-dithiin. acs.org This synthetic route commences with (Z,Z)-1,4-bis(tert-butylthio)-1,3-butadiene. acs.org This precursor is then reacted to introduce the perfluoroalkyl groups, followed by an oxidative deprotection and cyclization sequence to furnish the desired 3,6-bis(perfluoroalkyl)-1,2-dithiins. acs.org

In a related context, the synthesis of 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones has been accomplished through a one-pot procedure. nih.gov This method involves heating the corresponding ketene (B1206846) dithioacetals with magnesium bromide and elemental sulfur at high temperatures. nih.gov While this produces a dithiole-3-thione and not a 1,2-dithiin, it represents a relevant strategy for the synthesis of sulfur-containing heterocycles with perfluoroalkyl substituents.

Table 2: Synthesis of 3,6-Bis(perfluoroalkyl)-1,2-dithiins

| Perfluoroalkyl Group | Precursor | Key Reagents | Product |

|---|---|---|---|

| Trifluoromethyl (CF₃) | (Z,Z)-1,4-bis(tert-butylthio)-1,3-butadiene | CF₃Cu, NBS | 3,6-Bis(trifluoromethyl)-1,2-dithiin acs.org |

Novel Approaches in 1,2-Dithiin Synthesis

Recent advancements in synthetic methodology have led to the development of novel and more versatile routes to the 1,2-dithiin core structure. One such approach involves a direct oxidative deprotection-cyclization sequence starting from 1,4-bis(tert-butylthio)-1,3-butadiene precursors. acs.org This method has been utilized for the synthesis of various 3,6-disubstituted 1,2-dithiins.

Another innovative strategy relies on a β-elimination mechanism. nih.gov This process uses β-mercaptopropionitrile as a thiophile, which adds to a suitable precursor, followed by a β-elimination and subsequent oxidation to construct the 1,2-dithiin ring. nih.gov This method is reported to be amenable to scale-up. nih.gov

The use of organometallic reagents has also opened new avenues for 1,2-dithiin synthesis. Titanacyclopentadienes, which can be readily prepared from alkynes, react directly with disulfur dichloride (S₂Cl₂) to afford substituted 1,2-dithiins. researchgate.net This method provides a direct entry into the 1,2-dithiin ring system from simple starting materials.

Furthermore, a general and efficient method for the synthesis of a variety of 3,6-disubstituted 1,2-dithiins has been established through the regio- and stereoselective 1,4-bis-addition of alkylthiols to 1,4-disubstituted 1,3-butadiynes. researchgate.net This is followed by the reductive removal of the thiol-protecting group and an oxidative ring closure of the resulting dithioenolates. researchgate.net

The parent 1,2-dithiin has been synthesized by the reaction of sodium benzyl sulfide with 1,4-bis(trimethylsilyl)-1,3-butadiyne, followed by reductive cleavage and oxidation. researchgate.net This approach has also been extended to the synthesis of other 1,2-dichalcogenins. researchgate.net

More recently, research has explored the light-induced extrusion of sulfur from the 1,2-dithiin ring to form thiophenes. beilstein-journals.org This reactivity highlights the potential of 1,2-dithiins as synthetic precursors to other important heterocyclic compounds. beilstein-journals.org

Table 3: Overview of Novel Synthetic Approaches to 1,2-Dithiins

| Synthetic Approach | Key Precursors/Reagents | Key Features |

|---|---|---|

| Oxidative Deprotection-Cyclization | 1,4-Bis(tert-butylthio)-1,3-butadienes | Direct formation of the dithiin ring. acs.org |

| β-Elimination Strategy | β-Mercaptopropionitrile | Amenable to large-scale synthesis. nih.gov |

| Titanacyclopentadiene Route | Titanacyclopentadienes, S₂Cl₂ | Direct cyclization from organometallic precursors. researchgate.net |

| 1,4-Bis-addition to Butadiynes | 1,4-Disubstituted 1,3-butadiynes, alkylthiols | Regio- and stereoselective. researchgate.net |

| Silyl-protected Butadiyne Route | 1,4-Bis(trimethylsilyl)-1,3-butadiyne, sodium benzyl sulfide | Synthesis of the parent 1,2-dithiin. researchgate.net |

Structural Elucidation and Conformational Analysis of 3,6 Diphenyl 1,2 Dithiin

Molecular Geometry and Dihedral Angles

The spatial arrangement of the atoms within 3,6-diphenyl-1,2-dithiin is fundamental to its chemical properties. The dithiin ring is not planar, a characteristic that dictates its reactivity and spectroscopic signatures.

Characterization of the Twisted Dithiin Ring Conformation

The 1,2-dithiin (B8634647) ring in its neutral state adopts a twisted, non-planar conformation. researchgate.netacs.org This twisted geometry is a key feature of 1,2-dichalcogenins. researchgate.net Theoretical calculations and experimental data indicate that the parent 1,2-dithiin molecule possesses C2 symmetry. researchgate.net The degree of this twist is quantified by the C-S-S-C and C-C-C-C dihedral angles. For the parent 1,2-dithiin, these angles are calculated to be approximately 54° and 28°, respectively. researchgate.net This non-planar structure is a consequence of the electronic and steric interactions within the six-membered ring containing a disulfide bond.

Conformational Changes Upon Oxidation to Radical Cations (e.g., Planarization)

Upon one-electron oxidation, this compound forms a corresponding radical cation that exhibits significant conformational changes. researchgate.netacs.orgnih.govacs.orgresearchgate.net This oxidation process, often studied through electrochemical methods, is believed to induce a flattening of the dithiin ring. researchgate.netlookchem.comacs.org While initial suggestions pointed towards a complete planarization of the radical cation, further studies and theoretical calculations have revealed a more nuanced picture. researchgate.netacs.org

The radical cation of this compound is stable at low temperatures, allowing for its spectroscopic characterization. acs.orgnih.govacs.org Density Functional Theory (DFT) studies indicate that the radical cation possesses a moderately twisted structure of the 1,2-dithiin heterocycle. acs.orgnih.govacs.org This suggests that while there is a significant conformational change towards a more planar geometry compared to the neutral molecule, complete planarity is not achieved. This moderate twisting in the radical cation is thought to be influenced by the presence of the phenyl substituents. acs.org In contrast, theoretical calculations for the analogous 1,2-diselenin radical cation suggest a fully planar structure. researchgate.netacs.org

The electrochemical oxidation that leads to this conformational change is described as an EC mechanism, where a chemical step (the conformational change) follows the initial electron transfer. researchgate.netlookchem.comacs.org

Advanced Spectroscopic Techniques for Structural Probing

A variety of sophisticated spectroscopic methods have been employed to investigate the structure and conformational dynamics of this compound and its radical cation.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as the radical cation of this compound. researchgate.netnih.govacs.orglookchem.comacs.org The one-electron oxidation product of this compound is characterized by a distinct triplet EPR signal, confirming its radical nature. acs.orgnih.govacs.org These EPR studies are often conducted at low temperatures, such as 233 K in dichloromethane, to ensure the stability of the radical cation. researchgate.netreading.ac.uk The EPR spectrum indicates that the unpaired electron is largely localized on the sulfur atoms. reading.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroelectrochemistry

UV-Vis spectroelectrochemistry combines electrochemical techniques with UV-Vis spectroscopy to monitor spectral changes during redox processes. This technique has been instrumental in studying the oxidation of this compound. acs.orgresearchgate.net By performing controlled-potential oxidation within a specialized cell (an optically transparent thin-layer electrochemical or OTTLE cell), researchers can observe the UV-Vis spectral changes as the neutral molecule is converted to its radical cation. acs.org These experiments, often conducted at low temperatures like 223 K in butyronitrile, reveal the electronic transitions of both the parent molecule and the newly formed radical cation. acs.org Time-dependent DFT calculations have been shown to reproduce the observed UV-Vis spectral changes with good accuracy. acs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies (e.g., 2D NMR, 77Se NMR for Analogues)

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and conformation of this compound in solution. While detailed 2D NMR studies specifically on this compound are not extensively reported in the provided context, ¹H and ¹³C NMR have been used to characterize related dihydro-1,2-dithiin structures. oup.com For selenium analogues, such as 1,2-diselenins, ⁷⁷Se NMR is a particularly informative technique. researchgate.netacs.org The ⁷⁷Se NMR chemical shifts of 1,2-diselenins are characteristically shifted to a higher field compared to open-chain diselenides, a finding that is well-supported by theoretical calculations. researchgate.netacs.org This sensitivity of the ⁷⁷Se chemical shift to the electronic and geometric environment makes it a powerful probe for the conformational analysis of selenium-containing heterocycles. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Interpretation

Gas-phase photoelectron spectroscopy (PES) provides critical insights into the electronic structure of 1,2-dithiin systems by measuring the energy required to eject electrons from different molecular orbitals. youtube.comresearchgate.net Studies on the parent 1,2-dithiin and its derivatives, such as 3,6-dimethyl-1,2-dithiin and 3,6-bis(perfluoroalkyl)-1,2-dithiins, have established a general framework for interpreting their electronic makeup. acs.orgnih.gov

The analysis of the photoelectron spectra of various 1,2-dithiins reveals that the frontier valence orbitals are primarily composed of carbon π and sulfur lone pair characteristics. acs.org There is significant mixing of sulfur and carbon character throughout most of the valence orbitals. acs.org The highest occupied molecular orbital (HOMO) in these compounds is typically a π-type orbital resulting from the antibonding combination of the sulfur lone pairs with the C=C π orbitals.

Theoretical calculations, including Density Functional Theory (DFT), complement the experimental PES data, aiding in the assignment of ionization bands. acs.orgnih.gov For instance, calculations on 3,6-bis(trifluoromethyl)- and 3,6-bis(pentafluoroethyl)-1,2-dithiin show that these molecules adopt a twisted geometry. nih.gov The introduction of electron-withdrawing perfluoroalkyl groups significantly increases the ionization potentials compared to the parent 1,2-dithiin. nih.gov

In the case of this compound, DFT studies have been employed to understand its molecular structure and electronic transitions. nih.gov The one-electron oxidation of this compound produces a stable radical cation at low temperatures. nih.gov Time-dependent DFT calculations have been shown to accurately reproduce the UV-vis spectral changes observed during this oxidation process. nih.gov These computational results indicate a moderately twisted structure for the 1,2-dithiin heterocycle within the radical cation. nih.gov

The table below summarizes the vertical ionization energies for the first few bands of various substituted 1,2-dithiins, illustrating the influence of substituents on the electronic structure.

| Compound | First IE (eV) | Second IE (eV) | Third IE (eV) | Fourth IE (eV) |

| 1,2-Dithiin | 8.20 | 9.05 | 10.30 | 11.25 |

| 3,6-Dimethyl-1,2-dithiin | 7.82 | 8.75 | 9.75 | 11.00 |

| 3,6-Di-tert-butyl-1,2-dithiin | 7.50 | 8.55 | 9.20 | 10.80 |

| 3,6-Bis(trifluoromethyl)-1,2-dithiin | 9.51 | 10.27 | 11.72 | 12.35 |

Data sourced from theoretical and experimental studies on substituted 1,2-dithiins. acs.orgnih.gov

X-ray Crystallographic Analysis of 1,2-Dithiin Scaffolds

X-ray crystallography is the definitive method for determining the solid-state structure of molecules. While a specific crystal structure for this compound is not detailed in the provided search results, extensive research on analogous 1,2-dithiin and 1,4-dithiin scaffolds provides a clear picture of the conformational preferences of this class of compounds.

The 1,4-dithiin ring, an isomer of the 1,2-dithiin, consistently adopts a non-planar boat conformation. researchgate.netresearchgate.netsemanticscholar.org For example, the crystal structure of 2,6-bis(4-methoxyphenyl)-1,4-dithiine shows a distinct boat shape. iucr.org Similarly, 2,5-diphenyl-1,4-dithiin (B14170245) 1-oxide crystallizes in a boat structure where the heterocyclic ring is folded. rsc.orgrsc.org These structures avoid the destabilizing effects of planar antiaromaticity.

For the 1,2-dithiin system, theoretical calculations and experimental evidence point towards a twisted or half-chair conformation rather than a symmetric boat. nih.govnih.gov Ab initio calculations on 3,6-bis(perfluoroalkyl)-1,2-dithiins indicate they adopt a twist geometry. nih.gov This is further supported by DFT studies on the this compound radical cation, which reveal a moderately twisted structure for the heterocyclic ring. nih.gov This twist creates a chiral axis, and the barrier to ring inversion can be significant.

The table below presents typical conformational data for dithiin scaffolds based on X-ray and computational studies.

| Compound/Scaffold | Ring Conformation | Dihedral Angle (C-S-S-C) | Method |

| 1,4-Dithiins (general) | Boat | N/A | X-ray Crystallography |

| 2,5-Diphenyl-1,4-dithiin 1-oxide | Boat | N/A | X-ray Crystallography |

| Tetracyano-1,4-dithiin | Folded (Boat-like) | 124° | X-ray Crystallography |

| 3,6-Bis(perfluoroalkyl)-1,2-dithiins | Twist | Not Specified | Ab Initio Calculation |

| This compound Cation | Moderately Twisted | Not Specified | DFT Calculation |

This table compiles general findings on dithiin ring conformations from various sources. nih.govnih.govresearchgate.netrsc.org

Computational and Theoretical Investigations of 3,6 Diphenyl 1,2 Dithiin

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of 3,6-diphenyl-1,2-dithiin and its derivatives. These computational methods provide valuable insights that complement experimental findings.

DFT calculations have been employed to determine the optimized molecular geometry of this compound. These studies consistently predict a non-planar, twisted boat-like conformation for the 1,2-dithiin (B8634647) ring, which is in good agreement with experimental data. researchgate.net The phenyl substituents are typically found to be twisted with respect to the dithiin ring plane.

One-electron oxidation of this compound leads to the formation of a radical cation. nih.govacs.org DFT studies have been crucial in elucidating the structural changes that accompany this oxidation. nih.govacs.org Theoretical calculations suggest that the radical cation adopts a more flattened or moderately twisted structure compared to the neutral molecule. nih.govresearchgate.netacs.org This change in geometry is a key aspect of its electronic and electrochemical behavior.

Table 1: Selected Calculated Geometrical Parameters for 1,2-Dithiin Derivatives from DFT and Ab Initio Methods Note: Data for the parent 1,2-dithiin is included for comparison, as detailed data for the diphenyl derivative is not readily available in all cited literature.

| Parameter | 1,2-Dithiin (MP2/6-31G(2df,p)) | 1,2-Dithiin (B3LYP/6-31+G(d,p)) |

| Bond Lengths (Å) | ||

| C-S | - | 1.785 |

| S-S | - | 2.112 |

| **Dihedral Angles (°) ** | ||

| C-S-S-C | 55.4 | 59.8 |

This table illustrates the typical geometrical parameters calculated for the 1,2-dithiin ring system, highlighting the non-planar nature. The actual values for this compound will be influenced by the phenyl substituents.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. For this compound, TD-DFT calculations have been instrumental in understanding its characteristic color and the electronic transitions that occur upon photoexcitation. acs.org

The calculations reproduce the experimental UV-vis spectra well, assigning the observed absorption bands to specific electronic transitions. nih.govacs.org The lowest energy transition is typically a HOMO-LUMO transition, which is responsible for the color of the compound. Upon oxidation to the radical cation, the electronic absorption spectrum changes significantly, and TD-DFT calculations have been successful in predicting and interpreting these changes. nih.govacs.org

Table 2: Calculated Electronic Transitions for 1,2-Dithiin from TD-DFT Note: This data for the parent 1,2-dithiin provides insight into the nature of electronic transitions in this class of compounds.

| Transition | Wavelength (nm) | Oscillator Strength | Nature of Transition |

| S0 → S1 | 496 | 0.04 | HOMO → LUMO |

| S0 → S2 | 311 | 0.01 | HOMO-1 → LUMO |

| S0 → S3 | 282 | 0.00 | HOMO → LUMO+1 |

The electronic transitions of this compound are expected to be red-shifted compared to the parent compound due to the extended conjugation provided by the phenyl rings.

DFT calculations have been used to investigate the ionization energies and oxidation potentials of 1,2-dithiins. researchgate.netacs.org These calculations provide insights into the ease with which an electron can be removed from the molecule, a critical factor in its redox chemistry.

Studies on substituted 1,2-dithiins have shown that theoretically computed vertical ionization energies correlate well with experimental values obtained from photoelectron spectroscopy. researchgate.net However, a direct correlation between these ionization potentials and electrochemical oxidation potentials is not always observed. researchgate.netacs.org This discrepancy is often attributed to the significant conformational changes that occur upon oxidation, as predicted by DFT. researchgate.netacs.org The oxidation of this compound is an electrochemically quasi-reversible process, and DFT helps to understand the underlying chemical steps. researchgate.netacs.org

Table 3: Calculated Oxidation Potentials for Substituted 1,2-Dithiins Note: Specific calculated oxidation potential values for this compound are not consistently reported in a tabular format across the surveyed literature, but the principles from related compounds are applicable.

| Compound | Calculated Property | Method | Reference |

| Substituted 1,2-Dithiins | Correlation of vertical ionization energies with experimental data | DFT | researchgate.net |

| This compound | Electrochemical oxidation mechanism | DFT | researchgate.netacs.org |

The conformational flexibility of the 1,2-dithiin ring is a key area of study where DFT calculations have provided significant insights. The twisted-boat conformation is the ground state, and the planar form represents a transition state for the ring inversion process. researchgate.net

DFT calculations have been used to estimate the energy barrier for this inversion. For the parent 1,2-dithiin, the barrier is calculated to be relatively low. researchgate.net The presence of bulky substituents, such as the phenyl groups in this compound, would be expected to influence this barrier. The conformational landscape also includes the relative orientations of the phenyl rings with respect to the dithiin heterocycle.

Table 4: Calculated Inversion Barrier for the 1,2-Dithiin Ring Note: Data is for the parent 1,2-dithiin, as specific values for the diphenyl derivative were not found in the provided search context.

| Method | Inversion Barrier (kcal/mol) | Reference |

| RHF/6-31G | 5.7 | researchgate.net |

| MP2/6-31G | 8.3 | researchgate.net |

Ab Initio Molecular Orbital Calculations

Alongside DFT, ab initio molecular orbital methods have been applied to study the properties of 1,2-dithiins, providing a different theoretical perspective.

Ab initio calculations, such as those at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels, have been used to investigate the energetics of 1,2-dithiins and their valence isomers. researchgate.net These calculations have been particularly useful in assessing the relative stabilities of the cyclic 1,2-dithiin structure compared to open-chain isomers like dithiones. researchgate.net For the parent system, the cyclic form is significantly more stable. researchgate.net

These methods also provide a detailed picture of the molecular orbital compositions. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the reactivity and electronic properties of this compound. The HOMO is typically associated with the sulfur lone pairs and the π-system of the dithiin ring, while the LUMO is an antibonding orbital.

Table 5: Calculated Relative Energies of 1,2-Dithiin Isomers Note: This data for the parent 1,2-dithiin illustrates the energetic preference for the cyclic structure.

| Isomer | Relative Energy (kcal/mol) | Method | Reference |

| 1,2-Dithiin | 0 | MP2 | researchgate.net |

| Open-chain dithiones | >15 | MP2 | researchgate.net |

Theoretical Descriptions of Ground and Excited States

The theoretical examination of this compound provides significant insights into its electronic structure and behavior in both its ground (S₀) and electronically excited states (S₁). researchgate.net Quantum chemical calculations are essential for understanding the molecule's stability, geometry, and spectroscopic properties. unipd.it In its ground state, this compound is characterized by a twisted geometry in the 1,2-dithiin heterocyclic ring. acs.orgresearchgate.net

Time-dependent Density Functional Theory (TD-DFT) calculations have been effectively used to describe the electronic transitions of the molecule. nih.govacs.org These computational methods are crucial for interpreting experimental UV-vis spectra. The radiative transition from the first excited triplet (T₁) state to the ground singlet (S₀) state is a key process in molecular photophysics. rsc.org DFT and second-order coupled-cluster (SCS-CC2) calculations are employed to determine the stability and vibrational frequencies of different isomers in both the ground and excited states. researchgate.net For complex molecules, these calculations can reveal how different binding motifs and intermolecular interactions influence the electronic states. researchgate.net In the case of this compound, theoretical studies, in conjunction with spectroelectrochemical analysis, have been performed to elucidate its molecular structure and electronic properties. nih.govacs.org

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT/TD-DFT | Molecular structure and electronic transitions | Reproduces UV-vis spectral changes during oxidation. | nih.govacs.org |

| SCS-CC2 | Excited state geometries and energies | Provides accurate descriptions of isomers in the S₁ state. | researchgate.net |

| DFT/MRCI | Excited state properties of medium to large molecules | Combines dynamic and static correlation for accurate calculations. | uni-duesseldorf.de |

Molecular Mechanics and Quantum Chemical Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large chemical systems where only a specific region requires high-accuracy quantum chemical treatment. cecam.orgcore.ac.uknih.gov This approach is particularly suitable for molecules like this compound, where the chemically active 1,2-dithiin ring could be defined as the QM region, while the larger phenyl substituents are treated using the more computationally efficient molecular mechanics (MM) force fields. unipd.itnih.gov

The total energy in a QM/MM calculation is expressed as a sum of the energies of the QM region, the MM region, and the interaction energy between them. nih.gov A critical aspect of this method is the treatment of the boundary between the QM and MM regions, especially where covalent bonds are cut. nih.gov The "link atom" method is a common approach to saturate the valence of the QM region at the boundary. nih.gov Additive QM/MM schemes are the most widely adopted, particularly in biomolecular simulations. core.ac.uk For this compound, a QM/MM approach would allow for the accurate modeling of its reactivity and conformational changes within a complex environment, such as a solvent or a biological system, which would be computationally prohibitive for a full QM calculation. core.ac.uk The electrostatic interaction between the QM and MM parts is crucial and can be handled through various schemes to ensure an accurate description of the system's properties. nih.gov

Computational Modeling of Radical Cation Species

The one-electron oxidation of this compound results in the formation of its corresponding radical cation. acs.orgresearchgate.netnih.gov This species is stable at low temperatures and has been characterized by a distinct triplet EPR signal. nih.govacs.org Computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in elucidating the significant structural and electronic changes that occur upon this oxidation. nih.gov

A key finding from theoretical calculations is the substantial conformational change in the 1,2-dithiin ring. acs.orgresearchgate.net While the neutral molecule possesses a twisted boat-like geometry, the radical cation adopts a much more planar structure. acs.orgresearchgate.net Theoretical calculations have described the radical cation's structure as "flattened" or "moderately twisted". acs.orgresearchgate.netnih.gov This structural reorganization is a critical component of the electrochemical oxidation, which follows an EC mechanism, involving an electron transfer followed by this chemical (conformational) change. researchgate.net

Furthermore, time-dependent DFT calculations have been successful in reproducing the UV-vis spectral changes observed during the electrochemical oxidation process, providing strong validation for the theoretical models. nih.govacs.org These computational studies, combined with experimental techniques like cyclic voltammetry and UV-vis spectroelectrochemistry, provide a comprehensive understanding of the molecular and electronic properties of the this compound radical cation. nih.govacs.org

| Property | Neutral Molecule | Radical Cation | Reference |

|---|---|---|---|

| Ring Geometry | Twisted | Flattened / Moderately Twisted | acs.orgresearchgate.netnih.gov |

| Formation | Synthesized | One-electron oxidation of the neutral molecule | acs.orgresearchgate.netacs.org |

| EPR Signal | N/A | Triplet signal | nih.govacs.org |

| Oxidation Mechanism | N/A | EC (Electrochemical-Chemical) | researchgate.net |

Reactivity and Reaction Mechanisms of 3,6 Diphenyl 1,2 Dithiin

Oxidation Chemistry and Redox Behavior

The oxidation of 3,6-diphenyl-1,2-dithiin is a key aspect of its reactivity, leading to the formation of distinct cationic species and oxygenated derivatives.

Generation and Stability of this compound Radical Cations

The one-electron oxidation of this compound results in the formation of its corresponding radical cation. nih.govacs.orglookchem.com This transformation can be achieved using chemical oxidizing agents such as aluminum trichloride (B1173362) (AlCl₃) or through electrochemical methods. acs.orglookchem.comresearchgate.net The resulting radical cation is notably stable at low temperatures, allowing for its characterization using spectroscopic techniques. nih.govresearchgate.net

At room temperature, however, the stability of the this compound radical cation is diminished. researchgate.net Spectroscopic analysis, particularly Electron Paramagnetic Resonance (EPR), has been instrumental in characterizing this species, which typically exhibits a triplet EPR signal. nih.gov UV-vis spectroelectrochemical studies have also been employed to investigate its electronic properties. nih.gov

Theoretical calculations, specifically Density Functional Theory (DFT), have provided insights into the structural changes that accompany the oxidation process. These studies suggest that the 1,2-dithiin (B8634647) ring in the radical cation adopts a moderately twisted or flattened geometry, a departure from the more twisted conformation of the neutral molecule. nih.govacs.orgresearchgate.net

Formation of Sulfoxides (1-oxide, 1,1-dioxides)

The oxidation of 1,2-dithiins, including this compound, can lead to the formation of sulfoxides. Depending on the oxidant and reaction conditions, either the 1-oxide (a monosulfoxide) or the 1,1-dioxide (a disulfoxide) can be obtained. acs.orgresearchgate.netacs.org For instance, the oxidation of this compound with hydrogen peroxide in acetic acid has been reported to yield 1,4-diphenylbuta-1,3-diene-1,4-dithioic S,S'-dioxide, a ring-opened product, rather than a cyclic sulfoxide. thieme-connect.de This highlights that the oxidation can also induce ring cleavage.

Electrochemical Mechanisms

Electrochemical techniques, particularly cyclic voltammetry, have been pivotal in unraveling the intricate mechanisms of this compound's oxidation.

Elucidation of EC (Electrochemical-Chemical) Mechanisms and Associated Conformational Dynamics

The electrochemical oxidation of this compound is best described by an EC (Electrochemical-Chemical) mechanism. acs.orgresearchgate.net In this mechanism, the initial electrochemical step (E) is the one-electron transfer to form the radical cation. This is followed by a chemical step (C), which is believed to be a conformational change. nih.govresearchgate.net

The neutral this compound molecule possesses a twisted geometry in its ground state. acs.orgresearchgate.net Upon oxidation, the resulting radical cation undergoes a rapid conformational change to a more planar or flattened structure. nih.govacs.orgresearchgate.net This structural reorganization is the "chemical" step in the EC mechanism and explains the discrepancies observed between electrochemical and spectroscopic data. researchgate.netacs.org

Photochemical Transformations

Photoinduced Sulfur Extrusion and Valence Isomerization

The photochemistry of this compound is dominated by the extrusion of a sulfur atom and valence isomerization. researchgate.net UV/Vis-spectroscopic monitoring of the photolysis of this compound has demonstrated the formation of the corresponding thiophene (B33073) derivative and elemental sulfur. researchgate.net This spin-forbidden sulfur extrusion can be influenced by the addition of elemental sulfur or suitable electrophiles, as well as cyanide ions. researchgate.net A dark reaction has also been observed, leading to the partial regeneration of the initial 1,2-dithiin. researchgate.net

Theoretical calculations suggest that 1,2-dithiins exist as nonplanar heterocyclic compounds with significant bond fixation. researchgate.net The parent 1,2-dithiin has C2-symmetry, and the energy barrier for inversion through a planar, fully conjugated structure is relatively low. researchgate.net The photochemically induced valence isomerization between the 1,2-dithiin ring and its open-chain dithione form is a key process. grafiati.com While the closed-ring 1,2-dithiin is generally more stable, the relative stability can be influenced by substituents. researchgate.net

Formation of Thiophene Derivatives and Related Products

A significant reaction of 1,2-dithiins is their conversion to thiophenes. thieme-connect.de For instance, the oxidation of 1,4-diphenyl-1,4-dihydro-2,3-benzodithiin with 3-chloroperoxybenzoic acid leads to 1,3-diphenyl-2-benzothiophene through the extrusion of sulfur from a 1,2-dithiin 2-oxide intermediate. thieme-connect.de Similarly, the reaction of diphenylmethanethione with tetracyanoethene yields a 1,2-dithiin-4-carbonitrile, which rapidly converts to the corresponding thiophene upon exposure to sunlight. thieme-connect.de

The oxidation of this compound with hydrogen peroxide in acetic acid results in the formation of 1,4-diphenylbuta-1,3-diene-1,4-dithial, showcasing a ring-opening reaction. thieme-connect.de

Cycloaddition Reactions

This compound and related α,β-unsaturated thioketones participate in various cycloaddition reactions, acting as either the diene or the dienophile.

Hetero-Diels-Alder Reactions with Unsaturated Substrates

α,β-Unsaturated thioketones, which can exist in equilibrium with their 1,2-dithiin dimers, are known to undergo hetero-Diels-Alder reactions. d-nb.inforesearchgate.net For example, thiochalcones react with α-nitrosoalkenes with high periselectivity and regioselectivity at the thioketone moiety, yielding styryl-substituted 4H-1,5,2-oxathiazines. d-nb.inforesearchgate.net The α-nitrosoalkene can also react with the 1,2-dithiin dimer, leading to bis-heterocyclic [4+2]-cycloadducts. d-nb.inforesearchgate.net

Computational studies, specifically DFT calculations, support that these cycloadditions are kinetically controlled processes, highlighting the role of thioketones as potent dienophiles. d-nb.inforesearchgate.net Lewis acid promotion can also facilitate the hetero-Diels-Alder reaction of α,β-unsaturated thioketones. jst.go.jp

Interactions with Dienophiles and Dipolarophiles

Monomeric thiochalcones, which are in equilibrium with their 1,2-dithiin and 2H-thiopyran dimers, can be trapped through [3+2] and [4+2] cycloaddition reactions. d-nb.inforesearchgate.net They react with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) and methyl propiolate, to form six-membered thiopyran derivatives. researchgate.net These reactions demonstrate the versatility of the system in cycloaddition chemistry.

Dimerization and Oligomerization Processes

The dimerization of α,β-unsaturated thioketones is a prominent feature of their chemistry, often leading to the formation of 1,2-dithiin derivatives. For instance, β-arylthio α,β-unsaturated thioketones readily dimerize at room temperature to form 3,4-dihydro-1,2-dithiin compounds. oup.com These dimers can then undergo further thermal isomerization. oup.com

Computational studies on thiochalcone dimerization have shown that the 1,2-dithiin and 2H-thiopyran isomers are in equilibrium with the monomeric form, with the process being under kinetic control. d-nb.inforesearchgate.net The relative stability of the different dimeric structures has also been investigated, with the trans-arrangement of the bulky phenyl groups being energetically favored. d-nb.info

Ring Opening and Ring Closure Rearrangements

1,2-Dithiins can undergo ring-opening and ring-closure rearrangements under various conditions. Thermal isomerization of 3,6-diphenyl-4-arylthio-3-[2-(arylthio)ethenyl]-3,4-dihydro-1,2-dithiin can lead to the formation of a more thermodynamically stable 3,4-dihydro-2H-thiopyran derivative. oup.com This suggests a ring-opening of the 1,2-dithiin to an intermediate that can then re-cyclize to form the thiopyran ring.

Advanced Research Applications and Prospects of 3,6 Diphenyl 1,2 Dithiin

Applications in Materials Science

The distinct properties of the 1,2-dithiin (B8634647) ring, particularly when functionalized with phenyl groups, provide a foundation for its application in various areas of materials science, from electronic devices to coordination chemistry.

Development of Electronic and Optical Materials (e.g., Organic Semiconductors, Optical Devices)

The potential of 3,6-diphenyl-1,2-dithiin in electronic and optical materials stems from its intriguing electrochemical and photophysical properties. Research has shown that the compound undergoes a one-electron oxidation to form a corresponding radical cation. nih.gov This radical cation is stable at low temperatures and its formation is accompanied by significant changes in the molecule's structure and electronic absorption spectrum. nih.gov

Cyclic voltammetry studies have been instrumental in characterizing its electronic behavior. nih.gov The oxidation process involves an initial electrochemical step followed by a chemical step (an EC mechanism), which has been proposed to be a conformational change of the dithiin ring. researchgate.net The neutral this compound molecule possesses a twisted C2-symmetric structure. researchgate.netresearchgate.net Upon one-electron oxidation, theoretical calculations and experimental data suggest that the resulting radical cation adopts a more flattened, moderately twisted structure. nih.govacs.org This structural planarization affects the electronic conjugation within the molecule, leading to altered optical properties. Spectroelectrochemical studies have captured these changes, showing distinct differences in the UV-vis spectra between the neutral species and the radical cation. nih.gov

These characteristics—redox activity, structural reorganization upon electron transfer, and associated changes in optical absorption—are fundamental properties sought after in organic materials for electronic and optical applications, such as organic semiconductors. While direct integration into commercial devices is a subject for future research, the fundamental properties of this compound and its radical cation establish it as a promising scaffold for the design of new functional materials.

Table 1: Electronic and Structural Properties of this compound and Its Radical Cation

| Property | Neutral Species | Radical Cation |

|---|---|---|

| Generation | N/A | One-electron oxidation nih.gov |

| Dithiin Ring Geometry | Twisted (C2 symmetry) researchgate.netresearchgate.net | Moderately twisted (flattened) nih.gov |

| Stability | Stable | Stable at low temperatures nih.gov |

| Electrochemical Behavior | Undergoes reversible 1e⁻ oxidation researchgate.net | Formed via an EC mechanism researchgate.netacs.org |

| Spectroscopic Signature | Characterized by UV-vis absorption | Distinct UV-vis and EPR signals nih.gov |

Integration into Redox-Active Units for Energy Storage Systems

The capacity of this compound to undergo reversible electrochemical oxidation makes it a candidate for integration into redox-active materials for energy storage applications. researchgate.net The core of this functionality lies in the disulfide (S-S) bond, which can act as a redox center. The process involves the transfer of an electron, which is stored and can be subsequently released, a fundamental principle of battery technology.

Electrochemical studies confirm that this compound undergoes a reversible one-electron oxidation, a key requirement for a rechargeable energy storage system. researchgate.net This redox activity is analogous to that seen in other sulfur-containing organic molecules that are being explored for next-generation batteries. For instance, the closely related dibenzo researchgate.netacs.orgdithiin scaffold has been investigated for use in lithium-ion batteries. The disulfide bond provides a site for electrochemical reactions, enabling the material to function as a cathode.

The prospect for this compound lies in its potential use as a building block for redox-active polymers or electrolytes in organic redox flow batteries. By incorporating this dithiin unit into a larger molecular framework, materials with high energy density and long cycle life could potentially be developed. The phenyl groups offer sites for further functionalization, allowing for the tuning of properties such as solubility and redox potential to meet the specific demands of an energy storage system.

Table 2: Redox Properties of this compound

| Redox Process | Mechanism | Potential Application | Reference |

|---|---|---|---|

| One-electron oxidation | Appears reversible, follows an EC mechanism | Cathode materials, Redox flow batteries | researchgate.net |

Utilization as Ligands in Coordination Chemistry

The sulfur atoms in the 1,2-dithiin ring possess lone pairs of electrons, making them potential donors for coordination to metal centers. While the direct use of intact this compound as a ligand is not widely documented, the coordination chemistry of structurally similar dithiins and their derivatives is well-established, highlighting the potential of this compound. For example, platinum complexes of dibenzo researchgate.netacs.orgdithiin have been synthesized where the dithiin acts as a ligand. researchgate.net

More commonly, the 1,2-dithiin ring serves as a precursor to 1,2-dithiolene ligands. wikipedia.org These ligands are formed by the two-electron reduction and cleavage of the S-S bond, resulting in a dianionic "ene-1,2-dithiolate" species. This dithiolate is an exceptionally versatile bidentate ligand that forms stable complexes with a wide range of transition metals, including nickel, molybdenum, and platinum. wikipedia.orgitn.pt The resulting metal dithiolene complexes are themselves a major class of functional materials with applications in conducting and magnetic materials due to their planar structures, intense optical absorptions, and rich redox chemistry. itn.pt

Therefore, this compound can be viewed as a pro-ligand, which upon reduction yields the corresponding stilbene-1,2-dithiolate ligand. This approach allows for the synthesis of highly conjugated, sulfur-rich coordination complexes whose properties can be tuned by both the metal center and the substituents on the ligand backbone (in this case, the phenyl groups).

Table 3: Potential Coordination Chemistry of this compound

| Ligand Form | Formation | Metal Complex Examples | Potential Applications |

|---|---|---|---|

| Intact Dithiin | Direct coordination | Analogous to [Pt(dibenzo researchgate.netacs.orgdithiin)(PPh₃)₂] researchgate.net | Catalysis, Materials Synthesis |

Roles as Versatile Intermediates in Complex Organic Synthesis

Beyond its material applications, this compound is a valuable intermediate in organic synthesis, providing access to other complex molecules through the targeted transformation of its heterocyclic core.

Precursors for Novel Heterocyclic Compounds

The 1,2-dithiin ring is a reactive scaffold that can be converted into other heterocyclic systems. These transformations provide synthetic routes to compounds that may be difficult to access through other means.

One of the primary reactions is oxidation. Controlled oxidation of 1,2-dithiins can yield the corresponding 1-oxide and, with excess oxidant, the 1,1-dioxide derivatives. acs.org These reactions introduce new functional groups to the sulfur atoms without destroying the ring, creating new families of sulfur-containing heterocycles with different electronic properties and reactivity.

Another documented transformation is the photolytic extrusion of sulfur. Upon exposure to UV light, this compound can eliminate a sulfur atom to form the corresponding thiophene (B33073) derivative, 2,5-diphenylthiophene. researchgate.net This reaction provides a pathway from a six-membered dithiin ring to a five-membered thiophene ring, a core structure found in many pharmaceuticals and organic electronic materials.

Table 4: Transformations of this compound into Other Heterocycles

| Reagent/Condition | Product | Transformation Type | Reference |

|---|---|---|---|

| Oxidizing Agent (e.g., m-CPBA) | This compound 1-oxide | Oxidation | acs.org |

| Excess Oxidizing Agent | This compound 1,1-dioxide | Oxidation | acs.org |

Enabling Regioselective and Stereoselective Syntheses

The application of this compound to specifically control the regioselectivity or stereoselectivity of complex synthetic sequences is a developing area of research. Regio- and stereoselective reactions are crucial in modern organic synthesis for efficiently producing a single desired isomer of a complex target molecule. beilstein-journals.org

The inherent structure of this compound possesses features that are promising for such applications. The molecule is chiral, belonging to the C2 point group due to the twisted conformation of the dithiin ring. researchgate.net The synthesis of chiral molecules in an enantiomerically pure form is a major goal in pharmaceutical and materials chemistry. The use of chiral intermediates can help guide the stereochemical outcome of subsequent reactions.

While specific, widely adopted protocols using this compound to direct regio- or stereoselective outcomes are not yet prominent in the literature, its structural and reactive properties suggest significant potential. Future research may explore using its chiral backbone as a scaffold to construct more complex, stereodefined molecules, analogous to how other chiral building blocks are employed in asymmetric synthesis.

Catalytic Transformations and Mechanisms

The unique structural and electronic properties of this compound have made it a subject of interest in the study of catalytic transformations and reaction mechanisms. Research has primarily focused on its oxidation, electrochemical behavior, and photolytic decomposition, revealing insights into the reactivity of the 1,2-dithiin ring.

Oxidation Reactions

The oxidation of this compound has been explored using various oxidizing agents, leading to different products depending on the reaction conditions. One notable transformation occurs with hydrogen peroxide in acetic acid, which results in the ring-opening of the 1,2-dithiin to yield 1,4-diphenylbuta-1,3-diene-1,4-dithial. thieme-connect.de This reaction highlights the susceptibility of the disulfide bond to oxidative cleavage.

Furthermore, one-electron oxidation of this compound can be achieved using agents like aluminum trichloride (B1173362) (AlCl₃), which leads to the formation of the corresponding radical cation. researchgate.netacs.org This radical cation is stable at low temperatures and has been characterized by electron paramagnetic resonance (EPR) spectroscopy, which shows a distinctive triplet signal. acs.org

Electrochemical Oxidation

Electrochemical studies of this compound have provided significant insights into its redox properties and the mechanism of its oxidation. Cyclic voltammetry studies reveal that the compound undergoes a seemingly reversible one-electron oxidation, which is then followed by an irreversible oxidation step. researchgate.net However, detailed simulations of the first oxidation wave suggest an EC mechanism, where a chemical step follows the initial electron transfer. researchgate.net

The proposed chemical step involves a conformational change of the molecule. The parent this compound molecule possesses a twisted, nonplanar geometry. researchgate.netacs.org Upon one-electron oxidation, the resulting radical cation adopts a more flattened or moderately twisted structure. researchgate.netacs.orgacs.org This change in geometry from a twisted to a more planar conformation is a key aspect of the electrochemical oxidation mechanism. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), support the formation of a flattened structure for the 1,2-dithiin radical cation. researchgate.netacs.orgacs.org

Photolytic Decomposition

The photochemistry of this compound has also been investigated. UV/Vis-spectroscopic monitoring of the photolysis of this compound indicates the extrusion of elemental sulfur and the formation of the corresponding thiophene derivative. researchgate.net This spin-forbidden sulfur extrusion can be influenced by the addition of elemental sulfur or specific electrophiles, as well as cyanide ions. Interestingly, a dark reaction leading to the partial regeneration of the starting 1,2-dithiin has also been observed. researchgate.net

The following table summarizes the key catalytic transformations of this compound and their mechanistic features.

Table 1: Catalytic Transformations and Mechanistic Details of this compound

| Transformation | Reagent(s)/Conditions | Product(s) | Mechanism/Key Features |

|---|---|---|---|

| Oxidation | Hydrogen peroxide in acetic acid | 1,4-Diphenylbuta-1,3-diene-1,4-dithial | Ring-opening of the 1,2-dithiin ring |

| One-Electron Oxidation | Aluminum trichloride (AlCl₃) | This compound radical cation | Formation of a stable radical cation at low temperatures |

| Electrochemical Oxidation | Cyclic Voltammetry | This compound radical cation | EC mechanism; involves a conformational change from twisted to a more planar structure |

| Photolysis | UV/Vis light | Thiophene derivative and elemental sulfur | Spin-forbidden sulfur extrusion |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diphenylbuta-1,3-diene-1,4-dithial |

| Aluminum trichloride |

| Hydrogen peroxide |

| Acetic acid |

| Thiophene |

| Elemental sulfur |

Future Research Directions in 3,6 Diphenyl 1,2 Dithiin Chemistry

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of heterocyclic compounds is an area where the principles of green chemistry are increasingly vital. mdpi.com Future research should prioritize the development of environmentally benign synthetic routes to 3,6-diphenyl-1,2-dithiin, moving away from traditional methods that may involve hazardous solvents and reagents.

Key avenues for exploration include:

Solvent-Free and Microwave-Assisted Reactions: Inspired by successful solvent-free syntheses of other complex heterocycles, researchers could investigate solid-state reactions or reactions conducted under microwave irradiation. ias.ac.in Microwave-assisted protocols, in particular, have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of thiophene (B33073) and dithiin derivatives. nih.govfrontiersin.orgresearchgate.net Applying these techniques to the synthesis of this compound from appropriate precursors could offer a significantly greener alternative to conventional heating in high-boiling point solvents.

Use of Green Solvents: The replacement of conventional organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.gov Studies on the synthesis of sulfur heterocycles have demonstrated the utility of bio-derived solvents like eucalyptol, as well as water, ionic liquids, and deep eutectic solvents. mdpi.comrsc.orgbohrium.com Investigating the feasibility of synthesizing this compound in these media could drastically reduce the environmental footprint of its production.

Catalytic and Transition-Metal-Free Methods: Developing novel catalytic systems, particularly those avoiding heavy metals, is a major goal. Copper-catalyzed cross-coupling reactions are a powerful tool for C–S bond formation and have been used to create various sulfur-rich heterocycles. asianpubs.org Furthermore, transition-metal-free protocols, for instance, reacting alkynes with elemental sulfur, are emerging for the synthesis of 1,4-dithiins and could be adapted for 1,2-dithiin (B8634647) systems. researchgate.netrsc.org

Biocatalysis: The use of enzymes for the synthesis and modification of organosulfur compounds is a growing field. researchgate.net Biocatalytic approaches, such as using oxidases or reductases, could offer high selectivity and mild reaction conditions for producing dithiin derivatives or their precursors. nih.govfrontiersin.orgnih.gov

Deeper Understanding of Excited State Dynamics and Photoreactivity

The interaction of this compound with light is a complex process that holds the key to its potential use in photochemistry and materials science. While initial studies have laid a foundation, a more profound understanding of its behavior upon photoexcitation is needed. Future research should focus on ultrafast transient absorption spectroscopy to monitor the solution-phase dynamics following excitation. bohrium.com This would help elucidate the timescales of structural relaxation on the S1 potential energy surface and the efficiency of intersystem crossing to the triplet manifold, which are critical for applications in areas like photodynamic therapy or organic electronics. nih.govbohrium.com Investigating how different substituents on the phenyl rings affect these dynamics could provide a pathway to tuning the photophysical properties of the molecule.

Advanced Computational-Experimental Correlations for Predictive Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemistry. For this compound, this approach has already been fruitful. Spectroelectrochemical and DFT studies have been performed to elucidate its molecular structure and electronic properties. rsc.orgresearchgate.net A key finding from these combined approaches is that while the neutral 1,2-dithiin ring has a twisted geometry, its radical cation is believed to adopt a more planar conformation. mdpi.com This hypothesis, supported by DFT calculations, explains the observed discrepancy between ionization potentials from photoelectron spectroscopy and electrochemical oxidation potentials. mdpi.comresearchgate.net

Future efforts should leverage more advanced computational methods to build predictive models. This includes:

Using time-dependent DFT (TD-DFT) to more accurately predict UV-vis spectra and electronic transitions, as has been done for its radical cation. rsc.orgresearchgate.net

Employing high-level ab initio calculations to refine the understanding of reaction mechanisms, such as the periselectivity observed in related hetero-Diels-Alder reactions. nih.gov

Developing quantitative structure-property relationship (QSPR) models based on a larger library of synthesized derivatives to predict properties like oxidation potential, absorption maxima, and charge transport characteristics.

Rational Design of Derivatives for Targeted Material Applications

The core structure of this compound is a versatile scaffold for creating new functional materials. Future research should focus on the rational design and synthesis of derivatives with tailored properties for specific applications.

Organic Electronics: By analogy with other sulfur-rich heterocycles like tetrathiafulvalene (B1198394) (TTF) and oligothiophenes, derivatives of this compound could be designed as organic semiconductors. frontiersin.orgnih.gov Introducing electron-withdrawing or -donating groups onto the phenyl rings can modulate the frontier molecular orbital energies, influencing their charge-transport properties. The synthesis of 3,6-bis(perfluoroalkyl)-1,2-dithiins is a step in this direction, evaluating how strongly electron-withdrawing groups affect oxidation potentials. researchgate.net

Energy Storage: The redox activity of the dithiin ring makes it an attractive component for redox-flow batteries or other energy storage systems. nih.gov Research into designing and synthesizing dithiin-based compounds with stable and reversible redox cycles could lead to new electrolytes for high-performance batteries. nih.gov

Sensors: The dithiin moiety can be incorporated into larger macrocyclic structures. These macrocycles could be designed as anion receptors, where the binding of a specific anion modulates the redox properties of the dithiin units, forming the basis of an electrochemical sensor. nih.gov

Integration with Interdisciplinary Research Fields

The unique chemical nature of this compound and its derivatives opens doors to collaboration with fields beyond traditional chemistry.

Medicinal Chemistry and Pharmacology: Sulfur-containing heterocycles are prevalent in pharmacologically active compounds. Some natural 1,2-dithiins, such as thiarubrines, exhibit antifungal and antiviral activity. researchgate.net While some dithiin derivatives have been explored for antimicrobial and anticancer activities, a systematic investigation of the biological properties of this compound and its analogues is warranted. Its ability to generate a stable radical cation suggests potential applications in areas requiring redox activity, such as antioxidants. researchgate.netrsc.org

Food Science: The study of sulfur compounds is integral to understanding the chemistry of foods like garlic. bohrium.com Natural dithiins, such as 3-vinyl-(4H)-1,2-dithiin, are known constituents of garlic and contribute to its chemical profile. researchgate.net Exploring the formation and role of dithiin structures in processed foods could be a fruitful interdisciplinary endeavor. bohrium.com

Materials Engineering: The development of novel conducting materials, as discussed previously, requires close collaboration between chemists and materials engineers to fabricate and test devices, bridging the gap from molecular design to functional application. frontiersin.orgcore.ac.uk

常见问题

Q. What spectroscopic and electrochemical methods are recommended for characterizing 3,6-Diphenyl-1,2-dithiin and its redox behavior?

Cyclic voltammetry (CV) and UV-vis spectroelectrochemistry are critical for studying redox processes. CV provides oxidation/reduction potentials, while UV-vis tracks electronic transitions during redox events. Electron paramagnetic resonance (EPR) spectroscopy is essential for identifying radical intermediates, such as the stable radical cation formed during one-electron oxidation .

Q. How can researchers ensure the stability of this compound derivatives during experimental handling?

The radical cation of this compound is stable at low temperatures (-40°C to -60°C). For long-term storage, inert atmospheres (e.g., argon) and non-polar solvents (e.g., dichloromethane) are recommended to minimize degradation. Electrochemical cells should be rigorously deoxygenated to prevent side reactions .

Advanced Research Questions

Q. How do time-dependent DFT (TD-DFT) calculations validate experimental observations of electronic transitions in this compound’s radical cation?

TD-DFT simulations model excited-state transitions by correlating molecular orbitals with spectral bands. For example, the calculated absorption spectra of the radical cation align with UV-vis data, confirming a moderately twisted 1,2-dithiin heterocycle. Discrepancies between theory and experiment often arise from solvent effects or basis set limitations, necessitating iterative refinement .

Q. What analytical strategies minimize artifact formation (e.g., dithiin derivatives) during thermal analysis of this compound?

Avoid high-temperature methods like gas chromatography (GC), which can degrade thermally labile compounds. Instead, use solid-phase trapping solvent extraction (SPTE) or headspace solid-phase microextraction (HS-SPME) for volatile analysis. For non-volatile derivatives, HPLC coupled with low-temperature spectroelectrochemistry reduces decomposition risks .

Q. How should researchers reconcile discrepancies between computational predictions and experimental observations in the molecular geometry of this compound’s radical cation?

Cross-reference DFT-derived bond angles and dihedral angles with experimental EPR and UV-vis data. For instance, the twisted structure of the radical cation predicted by DFT aligns with its triplet EPR signal and bathochromic spectral shifts. Systematic error analysis (e.g., solvent models, relativistic effects) resolves mismatches .

Q. What combined experimental approaches confirm the moderately twisted structure of the 1,2-dithiin heterocycle in the radical cation state?

A multi-technique approach is essential:

- EPR : Identifies spin states and symmetry via hyperfine splitting patterns.

- UV-vis spectroelectrochemistry : Correlates electronic transitions with structural changes.

- DFT : Optimizes geometry and calculates vibrational/electronic spectra. Together, these methods validate the twisted conformation and electronic delocalization .

Methodological Notes

- Contradiction Resolution : When electrochemical data (e.g., oxidation potentials) conflict with computational predictions, systematically vary simulation parameters (e.g., solvent models, hybrid functionals) and validate with complementary techniques like X-ray crystallography or Raman spectroscopy.

- Artifact Mitigation : Pre-screen solvents for redox interference and use temperature-controlled cells to stabilize reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。